molecular formula C12H8O5 B12116782 5-(3-Carboxyphenyl)furan-2-carboxylic acid CAS No. 874999-57-2

5-(3-Carboxyphenyl)furan-2-carboxylic acid

Cat. No.: B12116782
CAS No.: 874999-57-2
M. Wt: 232.19 g/mol
InChI Key: IBQCYMBXLOYXCL-UHFFFAOYSA-N
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Description

5-(3-Carboxyphenyl)furan-2-carboxylic acid is an organic compound characterized by a furan ring substituted with a carboxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxyphenyl)furan-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzoic acid and furan-2-carboxylic acid.

    Coupling Reaction: A Suzuki coupling reaction is often employed to couple the 3-bromobenzoic acid with furan-2-boronic acid in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as toluene or DMF (dimethylformamide) at elevated temperatures.

    Hydrolysis: The resulting ester intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. Optimizations such as continuous flow reactions and the use of more efficient catalysts can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-Carboxyphenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxyl groups can be reduced to form the corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in THF (tetrahydrofuran).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (using nitric acid and sulfuric acid).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-(3-Hydroxyphenyl)furan-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-Tuberculosis Activity

One of the most significant applications of 5-(3-carboxyphenyl)furan-2-carboxylic acid is its role as an inhibitor of the enzyme MbtI, which is crucial in the virulence of Mycobacterium tuberculosis. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects, making them promising candidates for anti-virulence therapies against tuberculosis. The co-crystal structure of MbtI bound with this compound revealed insights into the binding interactions and conformational changes within the enzyme, which are critical for optimizing drug design .

1.2 Other Pharmacological Properties

Beyond its anti-tuberculosis potential, this compound has been explored for its antibacterial properties. In vitro assays have shown that compounds within this class can inhibit bacterial growth, suggesting a broader spectrum of antimicrobial activity . The compound's ability to chelate metal ions also indicates potential applications in drug formulations targeting metal-dependent enzymes.

Polymer Science

2.1 Monomer for Bio-Based Polymers

This compound can serve as a monomer in the synthesis of bio-based polymers. Its furan ring structure allows for incorporation into various polymer matrices, enhancing mechanical properties and thermal stability. Research has indicated that polymers derived from furan-based monomers exhibit favorable characteristics for applications in packaging and coatings, contributing to the development of sustainable materials .

2.2 Synthesis and Characterization

The synthesis of polymers using this compound involves polycondensation reactions where it can react with other monomers to form polyesters or polyamides. Characterization techniques such as NMR and IR spectroscopy have been employed to confirm the structure and purity of the synthesized polymers, demonstrating their suitability for commercial applications .

Agricultural Chemistry

3.1 Plant Growth Regulators

Emerging research suggests that this compound may function as a plant growth regulator. Preliminary studies indicate that it can enhance root development and overall plant vigor when applied at specific concentrations. This property could be harnessed to improve crop yields and resilience against environmental stressors .

Data Summary Table

Application Area Key Findings References
Medicinal ChemistryPotent MbtI inhibitor; potential anti-tuberculosis agent
Polymer ScienceUsed as a monomer for bio-based polymers; enhances mechanical properties
Agricultural ChemistryPotential plant growth regulator; promotes root development

Case Studies

  • Anti-Tuberculosis Study : A study published in 2023 highlighted the structural analysis of MbtI in complex with this compound, revealing critical binding interactions that could lead to the development of new anti-tuberculosis drugs .
  • Polymer Development : Research conducted on the polymerization of furan-based monomers demonstrated that incorporating this compound into polyester formulations resulted in improved thermal stability and mechanical strength compared to traditional petroleum-based plastics .

Mechanism of Action

The mechanism of action of 5-(3-Carboxyphenyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The carboxyl groups can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Lacks the carboxyphenyl group, making it less versatile in certain reactions.

    3-Carboxyphenylboronic acid: Contains a boronic acid group instead of a furan ring, leading to different reactivity.

    5-(4-Methoxycarbonylphenyl)furan-2-carboxylic acid: Similar structure but with a methoxycarbonyl group, affecting its chemical properties.

Uniqueness

5-(3-Carboxyphenyl)furan-2-carboxylic acid is unique due to the presence of both a furan ring and a carboxyphenyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.

Biological Activity

5-(3-Carboxyphenyl)furan-2-carboxylic acid, an organic compound with the molecular formula C₁₂H₈O₅, has garnered attention in the scientific community due to its diverse biological activities. This article reviews the compound's biological properties, including its antioxidant, antibacterial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a furan ring with a carboxyphenyl group at the 5-position and another carboxylic acid group at the 2-position. This unique structure contributes to its reactivity and biological interactions. The molecular weight is approximately 232.19 g/mol, making it suitable for various chemical applications.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against several pathogenic bacteria. Studies indicate that it displays notable activity against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values range from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
E. coli2940
S. aureus2445
P. aeruginosa3050

Anticancer Activity

This compound has shown promising anticancer activity in vitro. It was tested against various cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. The compound demonstrated IC50 values ranging from 7 to 20 µM, indicating its potential as a therapeutic agent in cancer treatment .

Case Study: Cytotoxicity in MCF-7 Cells

In a study assessing the cytotoxic effects on MCF-7 cells, treatment with this compound resulted in a significant decrease in cell viability. The results indicated that higher concentrations led to apoptosis, as evidenced by altered cell morphology and increased lactate dehydrogenase (LDH) activity .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. It inhibits pro-inflammatory cytokines and reduces inflammation markers in various models, suggesting its potential use in treating inflammatory diseases.

Properties

CAS No.

874999-57-2

Molecular Formula

C12H8O5

Molecular Weight

232.19 g/mol

IUPAC Name

5-(3-carboxyphenyl)furan-2-carboxylic acid

InChI

InChI=1S/C12H8O5/c13-11(14)8-3-1-2-7(6-8)9-4-5-10(17-9)12(15)16/h1-6H,(H,13,14)(H,15,16)

InChI Key

IBQCYMBXLOYXCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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